Homochlorcyclizine

Allergy Inflammation Bradykinin

Source the uniquely polypharmacological Homochlorcyclizine (CAS 142860-96-6) for advanced research. Unlike standard piperazine H1 antagonists, it exhibits potent bradykinin antagonism, leukotriene formation inhibition, and enantioselective pharmacokinetics, making it a critical tool for dissecting complex inflammatory pathways and validating novel anti-HCC targets. Ensure your studies leverage its distinct secondary pharmacology profile.

Molecular Formula C19H23ClN2
Molecular Weight 314.9 g/mol
CAS No. 142860-96-6
Cat. No. B1174605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomochlorcyclizine
CAS142860-96-6
Molecular FormulaC19H23ClN2
Molecular Weight314.9 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H23ClN2/c1-21-12-5-13-22(15-14-21)19(16-6-3-2-4-7-16)17-8-10-18(20)11-9-17/h2-4,6-11,19H,5,12-15H2,1H3
InChIKeyWEUCDJCFJHYFRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Homochlorcyclizine (CAS 848-53-3) Technical Baseline and Core Identity


Homochlorcyclizine is a first-generation antihistamine belonging to the diphenylmethylpiperazine class, with a primary mechanism of action as an H1 receptor antagonist [1]. It has been marketed in Japan since 1965 for the treatment of various allergic conditions, including allergic rhinitis and urticaria [2]. Unlike many of its in-class analogs, its therapeutic profile is not solely dependent on H1 antagonism; it also possesses demonstrable anticholinergic, antiserotonergic, and antidopaminergic properties that contribute to its overall pharmacological fingerprint [3].

Homochlorcyclizine: Why Generic Substitution Across the Piperazine Class Carries Scientific Risk


Indiscriminate substitution among piperazine-based antihistamines (e.g., meclizine, chlorcyclizine) is scientifically unsound due to significant differences in their secondary pharmacology profiles and, in the case of homochlorcyclizine, its enantioselective pharmacokinetics. While all act as H1 antagonists, their off-target activities on muscarinic, serotonergic, and dopaminergic receptors vary widely [1]. Homochlorcyclizine, for example, exhibits distinct interactions with monoamine turnover pathways in the brain compared to other H1 antagonists like promethazine and mepyramine [2]. Furthermore, its metabolism is enantioselective in both rats and humans, with the (+)- and (-)-isomers demonstrating different pharmacokinetic fates after oral administration [3]. These nuanced differences in polypharmacology and stereoselective disposition make it a unique chemical entity, and its biological effects cannot be assumed to be interchangeable with another member of its class.

Quantitative Differentiation: Homochlorcyclizine vs. Comparators in Key Performance Dimensions


Superior Bradykinin Antagonism: Homochlorcyclizine vs. Other Piperazine Antihistamines

Homochlorcyclizine demonstrates the highest potency as a bradykinin antagonist when compared directly to five other piperazine-containing antihistamine agents in both receptor binding and functional tissue assays [1].

Allergy Inflammation Bradykinin

Inhibition of Neutrophil Metabolic Activation: Potency Comparison with Clemastine and Azelastine

In a study comparing the inhibitory effects of various histamine H1 receptor-blocking drugs on neutrophil metabolic activation, homochlorcyclizine was among the most potent inhibitors of arachidonic acid release, a key step in the inflammatory cascade [1].

Inflammation Neutrophils Leukotrienes

H1 Receptor Antagonism: Comparative Potency vs. Chlorcyclizine and Clemastine

In a screening assay for compounds with anti-SARS-CoV-2 activity, the H1 receptor antagonistic potency (EC50) of homochlorcyclizine was measured and compared to other known H1 antagonists, chlorcyclizine and clemastine [1].

Antihistamine H1 Receptor Potency

Enantioselective Pharmacokinetics: Differential Disposition of (+)- and (-)-Isomers In Vivo

Following oral administration of racemic homochlorcyclizine to rats, the two enantiomers exhibit significantly different pharmacokinetic profiles due to preferential first-pass metabolism of the (-)-isomer [1].

Pharmacokinetics Chirality Metabolism

Novel Anti-Hepatocellular Carcinoma (HCC) Activity and Mechanism

Homochlorcyclizine dihydrochloride demonstrates potent anti-cancer activity in preclinical models of hepatocellular carcinoma (HCC), a therapeutic area completely unexplored for most other first-generation antihistamines [1]. The proposed mechanism involves down-regulation of the cell cycle regulators CDC20 and CDK1, which is distinct from its antihistamine action [1].

Oncology Hepatocellular Carcinoma Drug Repurposing

High-Value Application Scenarios for Homochlorcyclizine in Research and Development


Investigating Polypharmacology and Non-Histaminergic Anti-Inflammatory Mechanisms

Homochlorcyclizine is an ideal tool compound for researchers studying complex inflammatory pathways. Its unique polypharmacology, evidenced by its high potency as a bradykinin antagonist [1] and as an inhibitor of leukotriene formation in neutrophils [2], allows for the dissection of pathways beyond simple H1 receptor blockade. This makes it a valuable chemical probe for delineating the contributions of these secondary targets in various in vitro and in vivo models of inflammation and allergic disease.

Drug Repurposing Screens and Development for Hepatocellular Carcinoma (HCC)

The discovery of its novel anti-HCC activity [3] positions homochlorcyclizine as a compelling starting point for oncology-focused medicinal chemistry and drug repurposing programs. Given its established safety profile as an older antihistamine, it can serve as a validated lead compound for developing new therapies targeting HCC. Researchers can use it to validate the CDC20/CDK1 axis as a therapeutic vulnerability in liver cancer models and to benchmark new chemical entities with a similar mechanism of action.

Chiral Pharmacokinetic and Analytical Method Development Studies

The well-documented enantioselective pharmacokinetics of homochlorcyclizine in both rats [4] and humans make it an excellent model compound for developing and validating chiral separation and bioanalytical methods. Its distinct in vivo fates for the (+)- and (-)-isomers provide a robust system for studying stereoselective drug metabolism, first-pass effects, and chiral inversion, which is highly valuable for analytical chemists and pharmacokinetic scientists.

Comparative Pharmacology Studies of First-Generation Antihistamines

Homochlorcyclizine serves as a critical comparator in studies assessing the polypharmacology of first-generation antihistamines. Its distinct profile—combining high H1 potency [5] with unique effects on monoamine turnover [6] and secondary anti-inflammatory actions—allows researchers to benchmark other compounds and correlate specific in vitro activities with in vivo behavioral and physiological outcomes. This makes it essential for any comprehensive study seeking to differentiate the central and peripheral effects of this drug class.

Quote Request

Request a Quote for Homochlorcyclizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.